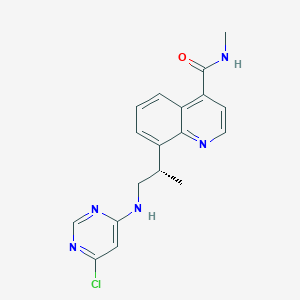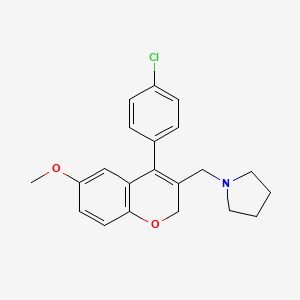
2-Amino-6-(1,2-dihydroxypropyl)-7,8-dihydropteridin-4(4aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It plays a crucial role in various biochemical processes, including the catalysis of nitric oxide synthase, which is essential for the production of nitric oxide from L-arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 7,8-Dihydro-L-biopterin involves large-scale oxidation processes, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The compound is usually stored in tightly sealed vials at low temperatures to maintain its stability .
Types of Reactions:
Oxidation: 7,8-Dihydro-L-biopterin is an oxidation product itself and can undergo further oxidation to form biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous solutions with controlled pH and temperature.
Major Products:
Oxidation: Biopterin.
Reduction: Tetrahydrobiopterin.
Scientific Research Applications
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Mechanism of Action
7,8-Dihydro-L-biopterin functions as an inhibitor of the enzyme dihydroneopterin aldolase, which catalyzes the conversion of 7,8-Dihydro-L-biopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . It also interacts with nitric oxide synthase and aromatic amino acid hydroxylase, influencing the synthesis of nitric oxide and neurotransmitters .
Comparison with Similar Compounds
Tetrahydrobiopterin: A reduced form of biopterin, essential for the synthesis of neurotransmitters.
Biopterin: An oxidized form of tetrahydrobiopterin, involved in various biochemical processes.
Neopterin: A related compound involved in immune response.
Uniqueness: 7,8-Dihydro-L-biopterin is unique due to its specific role as an oxidation product of tetrahydrobiopterin and its inhibitory effect on dihydroneopterin aldolase . Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in biochemical research .
Properties
Molecular Formula |
C9H13N5O3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
InChI Key |
MQPOJEIQFCHMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
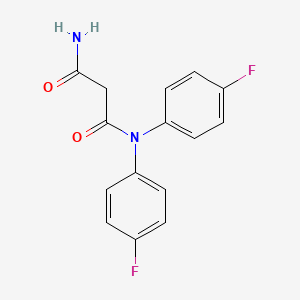
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
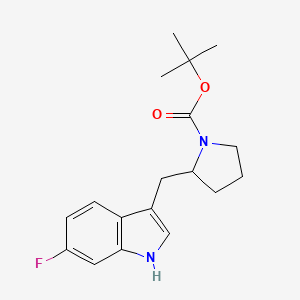
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
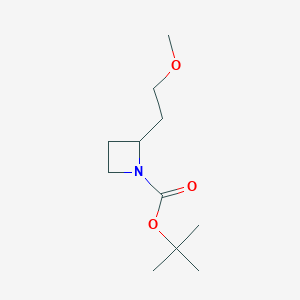
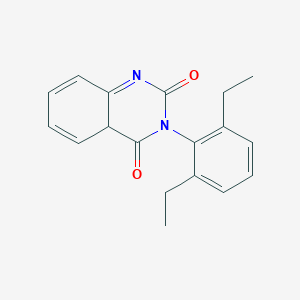
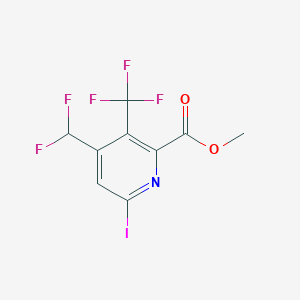
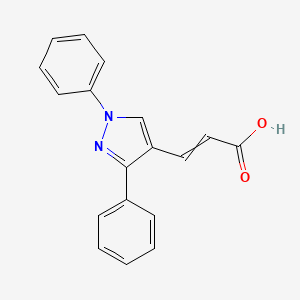
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
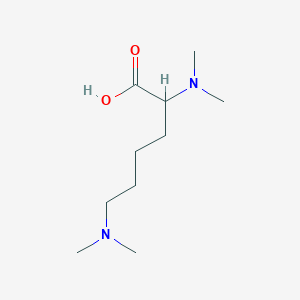
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
